molecular formula C12H18N2O2 B1450378 tert-Butyl (2-amino-3-methylphenyl)carbamate CAS No. 954238-92-7

tert-Butyl (2-amino-3-methylphenyl)carbamate

Cat. No. B1450378
M. Wt: 222.28 g/mol
InChI Key: UBNVNWVDWSIMOE-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-3-methylphenyl)carbamate, also known as TMPC or Atomoxetine, is a synthetic drug. It is a protected amine .


Synthesis Analysis

The compound is typically synthesized by reacting N-Boc-4,7,10-trioxa-1,13-tridecanediamine with 1,3-dibromopropane .


Molecular Structure Analysis

The molecular formula of the compound is C12H18N2O2. The molecular weight is 222.28 g/mol.


Chemical Reactions Analysis

The Boc group (tert-butyl carbonyl group) in N-Boc-4,7,10-trioxa-1,13-tridecanediamine is commonly used in organic synthesis to protect amine groups and prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance the mechanical properties and thermal stability .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 222.28 g/mol .

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like tert-Butyl (2-amino-3-methylphenyl)carbamate, are used across various industries to extend product shelf life by inhibiting oxidative reactions. Studies have tracked the environmental presence of SPAs in indoor dust, air particulates, sea sediment, river water, and human tissues, indicating widespread exposure and persistence. These compounds, notably 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), show potential for hepatic toxicity, endocrine disruption, and carcinogenic effects, raising concerns about their environmental impact and human health risks. Future research should focus on developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition of Oxygenates in Gasoline

Methyl tert-butyl ether (MTBE) and similar oxygenates are added to gasoline to enhance octane levels and reduce emissions. The environmental release of these substances, including tert-Butyl (2-amino-3-methylphenyl)carbamate, has raised public and regulatory concerns due to their persistence and mobility in the environment. Studies demonstrate the feasibility of using radio frequency (RF) plasma reactors for the decomposition of MTBE, suggesting alternative methods for mitigating pollution and converting MTBE into less harmful substances. This highlights the potential of advanced technological approaches for addressing environmental contamination by gasoline additives (Hsieh et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. . It is harmful if swallowed and causes skin irritation .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . It has potential applications in the field of organic synthesis and polymer materials .

properties

IUPAC Name

tert-butyl N-(2-amino-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNVNWVDWSIMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-3-methylphenyl)carbamate

CAS RN

954238-92-7
Record name 954238-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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